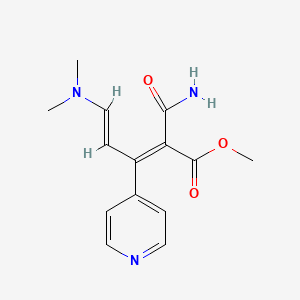

methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

Description

Properties

IUPAC Name |

methyl (2Z,4E)-2-carbamoyl-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWBRKGEGIRPRG-SUNUYMGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=C(C(=O)N)C(=O)OC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=C(\C(=O)N)/C(=O)OC)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridine Core

- Method: The pyridine ring is typically formed via condensation reactions involving aldehydes and amines or by functionalizing pre-existing pyridine derivatives.

- Key Considerations: The choice of substituents on the pyridine ring influences the reactivity and subsequent functionalization steps.

- Example: Starting from 4-pyridyl aldehyde derivatives, condensation with appropriate amines under acidic or basic catalysis yields functionalized pyridines ready for further elaboration.

Installation of Aminocarbonyl and Dimethylamino Groups

- Aminocarbonyl Group: Introduced via nucleophilic substitution or amidation reactions, often involving carbamoyl chloride or related activated species.

- Dimethylamino Group: Typically installed through nucleophilic substitution on a suitable leaving group precursor or via reductive amination using dimethylamine.

- Reaction Control: Conditions such as pH, solvent polarity, and temperature are optimized to prevent side reactions and degradation of sensitive intermediates.

Typical Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridine ring formation | Condensation of aldehydes and amines | Functionalized pyridine intermediate |

| 2 | Olefination (Wittig/HWE) | Phosphonium ylide or phosphonate ester, base | Formation of (2Z,4E)-penta-2,4-dienoate ester |

| 3 | Aminocarbonyl introduction | Carbamoyl chloride or equivalent, nucleophile | Attachment of aminocarbonyl group |

| 4 | Dimethylamino substitution | Dimethylamine, nucleophilic substitution | Installation of dimethylamino group |

Reaction Monitoring and Purification

- Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress, confirm stereochemistry, and assess purity.

- Purification Methods: Column chromatography and recrystallization are commonly used to isolate the target compound with high purity.

Research Findings and Optimization

- Yield Optimization: Studies indicate that controlling the base strength and reaction temperature during olefination significantly improves yield and stereoselectivity.

- Stereochemical Control: Use of stabilized ylides and phosphonate reagents with defined geometry enhances the formation of the desired (2Z,4E) isomer.

- Functional Group Compatibility: Protecting groups may be employed during synthesis to shield sensitive amine or carbonyl functionalities, removed in final steps to yield the active compound.

- Scalability: Multi-step synthesis protocols have been adapted for scale-up with careful optimization of reaction times and purification steps to maintain product integrity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-pyridyl aldehyde derivatives, phosphonium ylides, carbamoyl chlorides, dimethylamine |

| Key Reactions | Condensation, Wittig/Horner–Wadsworth–Emmons olefination, nucleophilic substitution, amidation |

| Stereochemistry Control | Base selection, temperature control, reagent geometry |

| Analytical Methods | NMR (1H, 13C), HPLC, Mass Spectrometry |

| Typical Yields | Moderate to high (varies by step and conditions) |

| Purification Techniques | Chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine ring or the penta-2,4-dienoate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions that favor nucleophilic or electrophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Density | 1.191 g/cm³ (predicted) |

| Boiling Point | 458.9 °C (predicted) |

| pKa | 13.48 (predicted) |

Organic Synthesis

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies. Key reactions include:

- Wittig Reaction : Used for introducing the penta-2,4-dienoate moiety.

- Nucleophilic Substitution : Facilitates the introduction of functional groups such as aminocarbonyl and dimethylamino .

Biological and Medicinal Research

The compound is under investigation for its pharmacological properties, particularly as a potential drug candidate. Its ability to interact with biological targets like enzymes and receptors makes it a suitable candidate for therapeutic development. Research areas include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, which is crucial for drug design .

Industrial Applications

In the industrial sector, this compound is explored for its potential in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity profile enhance its suitability for various industrial applications .

Case Study 1: Drug Design

Research published in medicinal chemistry journals highlights the use of this compound as a scaffold for developing enzyme inhibitors targeting cancer therapy. The compound's structural features allow for modifications that enhance binding affinity to target sites.

Case Study 2: Polymer Chemistry

In polymer science, studies have demonstrated the utility of this compound in synthesizing novel polymeric materials with enhanced mechanical properties and thermal stability. The incorporation of the penta-2,4-dienoate moiety facilitates cross-linking reactions that improve material performance.

Mechanism of Action

The mechanism by which methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocarbonyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) (). Both feature pyridinyl groups and dimethylamino substituents. However, key differences include:

- Chain Length and Conjugation: The target has a penta-2,4-dienoate backbone (five-carbon chain with conjugated double bonds), while compound 2 is a propenoate (three-carbon chain). Extended conjugation in the target may enhance UV absorption or redox properties.

- Functional Groups: The target substitutes a cyano group (in compound 2) with an aminocarbonyl group, which could increase hydrogen-bonding capacity and solubility in polar solvents .

Reactivity and Stability

- Steric Effects : The pyridin-4-yl substituent (para position) in the target may reduce steric hindrance compared to pyridin-2-yl analogs (meta orientation), facilitating regioselective transformations .

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate, commonly referred to as methyl pyridine derivative, is a synthetic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound's structure features a pyridine ring, a penta-2,4-dienoate moiety, and functional groups including an aminocarbonyl and a dimethylamino group. The molecular formula is with a molecular weight of 275.31 g/mol. Its unique configuration allows for interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1374510-85-6 |

| Molecular Formula | C14H17N3O3 |

| Molecular Weight | 275.31 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. The aminocarbonyl and dimethylamino groups play crucial roles in these interactions, potentially leading to enzyme inhibition or modulation of receptor signaling pathways .

Biological Activity

Research indicates that methyl pyridine derivative exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic.

- Anticancer Potential : Preliminary investigations suggest that methyl pyridine derivative may inhibit cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in specific cancer cell lines .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of methyl pyridine derivative against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with methyl pyridine derivative at varying concentrations resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer therapeutic agent.

Research Findings

Recent research findings emphasize the compound's versatility:

- Synthesis and Modification : Various synthetic routes have been developed to enhance the yield and purity of methyl pyridine derivative. Modifications to the structure have been explored to improve biological activity .

- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the detailed mechanisms by which this compound exerts its biological effects. These studies are critical for assessing its therapeutic potential in clinical settings .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .

- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., kinases) using software like GROMACS, incorporating solvation effects and flexible docking .

- QSAR Studies : Correlate substituent effects (e.g., dimethylamino group) with activity using regression models, as demonstrated in .

How should environmental stability and degradation products be assessed for this compound?

Basic Research Question

- Hydrolytic stability : Incubate the compound at varying pH levels (e.g., pH 3–9) and monitor degradation via LC-MS. Pyridine rings and ester groups are prone to hydrolysis .

- Photodegradation : Expose to UV light (254–365 nm) and identify byproducts using high-resolution mass spectrometry (HRMS) .

- Ecotoxicity screening : Use in silico tools (e.g., EPI Suite) to predict biodegradation pathways and toxicity to aquatic organisms .

What experimental strategies can elucidate the role of the dimethylamino group in modulating bioactivity?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified amines (e.g., ethylamino, pyrrolidino) and compare bioactivity .

- pH-dependent studies : The dimethylamino group’s protonation state affects solubility and binding. Measure pKa via potentiometric titration and assess activity at physiological pH .

- Biolayer interferometry (BLI) : Quantify binding kinetics to targets (e.g., receptors) under varying ionic strengths to probe electrostatic contributions .

How can researchers validate the compound’s configurational stability during long-term storage?

Basic Research Question

- Accelerated stability testing : Store at elevated temperatures (40–60°C) and high humidity (75% RH) for 1–3 months. Monitor Z/E isomer ratios via chiral HPLC .

- Cryopreservation : Compare degradation rates in solid-state (lyophilized) vs. solution states. X-ray powder diffraction (XRPD) can detect crystalline phase changes .

- Light exposure : Use amber vials and assess photostability under ICH Q1B guidelines .

What analytical techniques are critical for confirming the compound’s identity and purity?

Basic Research Question

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₈N₄O₃) with <2 ppm error .

- Multinuclear NMR : Assign all protons (¹H) and carbons (¹³C), with emphasis on distinguishing pyridine and diene signals .

- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

How should researchers design dose-response studies to avoid off-target effects in cellular assays?

Advanced Research Question

- Concentration range : Use 10-fold serial dilutions (1 nM–100 µM) and include vehicle controls (e.g., DMSO ≤0.1%) .

- Counter-screening : Test against related enzymes/receptors (e.g., other kinases) to assess selectivity .

- Cytotoxicity assays : Pair dose-response with cell viability assays (e.g., MTT) to distinguish specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.